molecular formula C25H28ClN3O3 B2586962 1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride CAS No. 2097856-97-6

1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride

Cat. No.: B2586962
CAS No.: 2097856-97-6
M. Wt: 453.97
InChI Key: WXBOFWPYXGZDCS-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with a 4-ethylbenzoyl group at position 3 and a methoxy group at position 5. A piperidine-4-carboxamide moiety is attached at position 4 of the quinoline, with the compound existing as a hydrochloride salt to enhance solubility and bioavailability.

Properties

IUPAC Name

1-[3-(4-ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3.ClH/c1-3-16-4-6-17(7-5-16)24(29)21-15-27-22-9-8-19(31-2)14-20(22)23(21)28-12-10-18(11-13-28)25(26)30;/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBOFWPYXGZDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including quinoline derivatives, piperidine carboxamides, and 4-ethylbenzoyl-containing compounds. Below is a comparative analysis:

Compound Name Key Structural Features Biological Activity/Application Key Differences
1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide HCl Quinoline core, 4-ethylbenzoyl, 6-methoxy, piperidine-4-carboxamide, HCl salt Inferred: Potential anti-inflammatory or antimicrobial (based on structural analogs) Unique combination of methoxyquinoline and ethylbenzoyl substituents.
1-(4-Ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone 4-Ethylbenzoyl group, oxadiazole ring Anti-inflammatory, analgesic, and lipid peroxidation inhibition Oxadiazole ring instead of quinoline; lacks piperidine carboxamide.
Otenabant Hydrochloride (CP-945,598) Piperidine-4-carboxamide, chlorophenyl substituents, purine core Anti-obesity (cannabinoid receptor antagonist) Purine core vs. quinoline; chlorophenyl substituents alter receptor specificity.
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Piperidine-4-one, acetyl group, methoxyphenyl substituents Inferred: Antimicrobial or anti-inflammatory (amide bond activity) Ketone (4-one) instead of carboxamide; methoxyphenyl substituents.
1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide HCl Quinoline core, 4-ethoxybenzoyl, 6-fluoro, piperidine-4-carboxamide, HCl salt Inferred: Similar applications with altered pharmacokinetics Ethoxybenzoyl (vs. ethylbenzoyl); fluoro (vs. methoxy) affects lipophilicity.
Tebufenozide 4-Ethylbenzoyl hydrazide, 3,5-dimethylbenzoate Insect growth regulator (ecdysone agonist) Hydrazide linkage (vs. carboxamide); unrelated to quinoline/piperidine scaffolds.

Key Comparative Insights

Quinoline vs. Purine/Piperidine Cores: The quinoline scaffold in the target compound may confer distinct electronic and steric properties compared to purine-based otenabant or simpler piperidine derivatives . Quinoline’s aromaticity and planar structure could enhance interactions with hydrophobic binding pockets.

Substituent Effects: 4-Ethylbenzoyl Group: Present in the target compound and analogs, this group likely contributes to lipophilicity and receptor binding. In tebufenozide, it facilitates insecticidal activity via ecdysone receptor agonism . 6-Methoxyquinoline: Compared to 6-fluoroquinoline in , the methoxy group increases electron density and may enhance metabolic stability .

Pharmacological Implications: Piperidine carboxamides (e.g., otenabant) are associated with central nervous system (CNS) targets , whereas quinoline derivatives often exhibit antimicrobial or anti-inflammatory properties . The target compound’s dual scaffold may bridge these applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:

  • Solvent Selection: Use methanol-water mixtures (1:1 v/v) to enhance solubility and reaction efficiency.
  • Reaction Conditions: Reflux at elevated temperatures (e.g., 80–100°C) for 2–4 hours to ensure complete conversion. Sodium acetate can act as a mild base to stabilize intermediates .
  • Purification: Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol or acetonitrile to achieve >95% purity.

Q. How can researchers ensure the purity of the compound post-synthesis?

Methodological Answer:

  • Analytical Techniques:
  • HPLC: Use a C18 reverse-phase column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
  • NMR Spectroscopy: Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on quinoline (δ 8.5–9.0 ppm) and piperidine (δ 1.5–3.0 ppm) proton signals .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peak matching theoretical value).

Q. What spectroscopic techniques are essential for characterizing the compound?

Methodological Answer:

  • FT-IR: Identify carbonyl (C=O, ~1680 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) functional groups.
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. What methodologies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Feedback Loops: Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with experimental kinetic studies. Discrepancies in activation energies can be addressed by refining computational models using experimental rate constants .
  • Statistical Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing data inconsistencies .

Q. How can quantum chemical calculations predict reaction pathways for derivative synthesis?

Methodological Answer:

  • Reaction Path Search: Use software like Gaussian or ORCA to simulate intermediates and transition states. For example, calculate the energy barrier for nucleophilic attack on the 4-ethylbenzoyl group to prioritize feasible pathways .
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to adjust for polarity-driven stabilization of charged intermediates.

Q. What strategies are effective in studying the compound’s interaction with biological receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses with target receptors (e.g., serotonin or kinase receptors). Validate with mutagenesis studies on key binding residues .
  • In Vitro Assays: Radioligand binding assays (e.g., 3^3H-labeled analogs) to determine KdK_d values under varying pH and ionic conditions .

Q. How can machine learning optimize synthetic routes for this compound?

Methodological Answer:

  • Data-Driven Models: Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. For example, prioritize Pd/C for hydrogenation steps based on yield patterns .
  • Active Learning: Iteratively refine models by incorporating failed experimental outcomes to improve accuracy.

Q. What challenges arise in elucidating metabolic pathways, and how can isotopic labeling address them?

Methodological Answer:

  • Stable Isotope Tracers: Synthesize 13^{13}C-labeled analogs to track metabolic fate via LC-MS/MS. Focus on hepatic microsomal incubations to identify primary oxidation sites (e.g., methoxy or piperidine groups) .
  • Challenges: Differentiate between phase I (oxidation) and phase II (glucuronidation) metabolites using enzymatic inhibition assays.

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